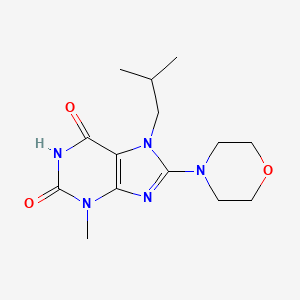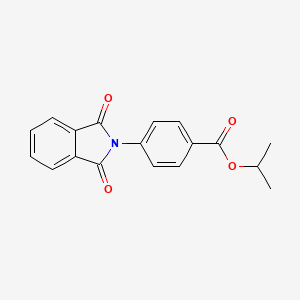
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as IBMX, is a cyclic nucleotide phosphodiesterase inhibitor. It has been widely used in scientific research due to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Wirkmechanismus
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of cyclic nucleotide phosphodiesterase, which is responsible for the degradation of cAMP and cGMP. By inhibiting this enzyme, this compound increases the intracellular levels of cAMP and cGMP, which in turn activates protein kinase A and protein kinase G, respectively. These protein kinases then phosphorylate various target proteins, leading to a wide range of cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine. This compound has also been shown to induce differentiation of stem cells into various cell types. Additionally, this compound has been shown to enhance the efficiency of gene transfer in gene therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its ability to increase intracellular levels of cAMP and cGMP, which can lead to a wide range of cellular responses. Another advantage is its ability to induce differentiation of stem cells. However, this compound also has some limitations. It has been shown to have cytotoxic effects at high concentrations, and it can also interfere with other cellular processes.
Zukünftige Richtungen
There are several future directions for 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione research. One direction is to investigate its potential use in gene therapy. This compound has been shown to enhance the efficiency of gene transfer, and further research could lead to its use in clinical gene therapy applications. Another direction is to investigate its potential use in the treatment of neurological disorders. This compound has been shown to enhance the release of neurotransmitters, and further research could lead to its use in the treatment of disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to investigate the potential use of this compound in tissue engineering and regenerative medicine.
Synthesemethoden
The synthesis of 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 2,6-diaminopurine with isobutyryl chloride and methyl iodide in the presence of triethylamine. The resulting compound is then reacted with morpholine in the presence of potassium carbonate to yield this compound.
Wissenschaftliche Forschungsanwendungen
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been used in various scientific research studies due to its ability to increase intracellular levels of cAMP and cGMP. It has been used in studies related to cell signaling, gene expression, and neurotransmitter release. This compound has also been used to induce differentiation of stem cells and to enhance the efficiency of gene transfer in gene therapy.
Eigenschaften
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-4-6-22-7-5-18/h9H,4-8H2,1-3H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSSXCYHQFXDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)



![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)